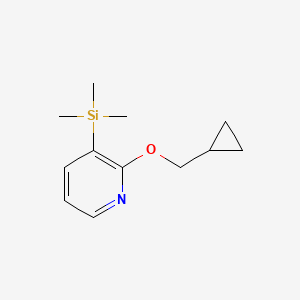
2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine is a useful research compound. Its molecular formula is C12H19NOSi and its molecular weight is 221.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine, a compound with the CAS number 782479-90-7, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a pyridine ring substituted with a cyclopropylmethoxy group and a trimethylsilyl group. This unique configuration may influence its interaction with biological targets.
The mechanism of action for this compound is not completely elucidated, but it is hypothesized to involve interactions with various molecular targets within cells. The trimethylsilyl group enhances lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular proteins and enzymes.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit antitumor activity . For instance, derivatives containing similar functional groups have shown efficacy against various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Case Study : A study involving similar pyridine derivatives demonstrated significant inhibition of cancer cell proliferation in vitro, particularly in HeLa and MCF-7 cell lines. The IC50 values ranged from 5 to 15 µM, indicating moderate potency against these cancer types .
Antimicrobial Properties
Research has also suggested potential antimicrobial effects . Compounds with similar structures have been tested against bacterial strains and exhibited varying degrees of antibacterial activity.
- Research Findings : In vitro tests revealed that certain pyridine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : The compound's lipophilic nature suggests good absorption through biological membranes, leading to effective distribution within tissues.
- Metabolism : Preliminary studies indicate that it may undergo phase I metabolic reactions primarily in the liver, though specific metabolic pathways remain to be fully characterized.
- Excretion : Expected to be eliminated via renal pathways, but further studies are required to confirm this .
Data Table: Biological Activity Summary
Propriétés
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-3-yl]-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOSi/c1-15(2,3)11-5-4-8-13-12(11)14-9-10-6-7-10/h4-5,8,10H,6-7,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMZBIJARDLLKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=CC=C1)OCC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592080 |
Source


|
| Record name | 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782479-90-7 |
Source


|
| Record name | 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=782479-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














